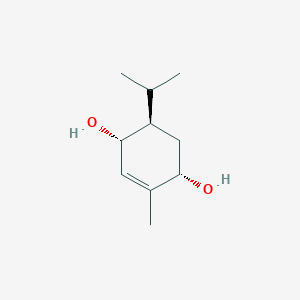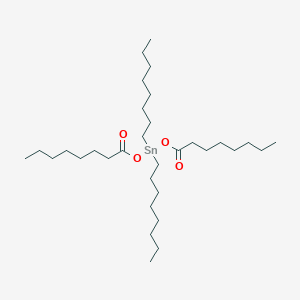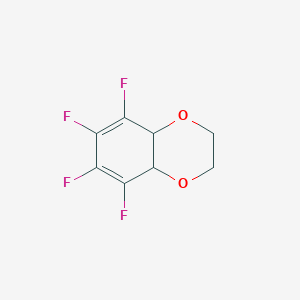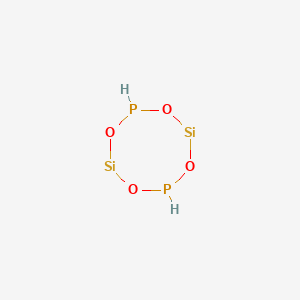
Peptidolipin NA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peptidolipin NA is a cyclic lipopeptide derived from the bacterium Nocardia asteroides. This compound is characterized by its unique structure, which includes a peptide cyclized via an ester to an unusually long lipophilic tail. This compound has garnered significant attention due to its antibiotic properties, particularly its ability to interact with membrane lipid bilayers and generate ion-conducting pores .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Peptidolipin NA is typically isolated from Nocardia asteroides. The synthesis involves culturing the bacterium under specific conditions to induce the production of the compound. The advanced Marfey’s method is often used to determine the absolute configurations of the amino acids in the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Nocardia asteroides. The bacterium is cultured in bioreactors with optimized nutrient media to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Peptidolipin NA undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the lipophilic tail, affecting the compound’s interaction with lipid bilayers.
Reduction: This reaction can alter the peptide structure, potentially impacting its antibiotic properties.
Substitution: This reaction can introduce new functional groups into the molecule, potentially enhancing its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include modified versions of this compound with altered lipophilic tails or peptide structures. These modifications can enhance the compound’s antibiotic properties or introduce new functionalities .
Wissenschaftliche Forschungsanwendungen
Peptidolipin NA has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lipopeptide synthesis and modification.
Biology: It serves as a tool for studying membrane interactions and ion channel formation.
Medicine: Its antibiotic properties make it a candidate for developing new antimicrobial agents.
Industry: It is used in the development of biosensors and other biotechnological applications
Wirkmechanismus
Peptidolipin NA exerts its effects by interacting with membrane lipid bilayers, generating ion-conducting pores. This disrupts the membrane potential and leads to cell death. The compound targets the lipid components of the membrane, making it effective against a wide range of bacterial species .
Vergleich Mit ähnlichen Verbindungen
Peptidolipin NA belongs to a rare class of lipopeptides characterized by a peptide cyclized via an ester to a lipophilic tail. Similar compounds include:
Peptidolipin B-F: These compounds also exhibit antibacterial activity and share structural similarities with this compound.
Daptomycin: Another lipopeptide antibiotic, but it does not cyclize through the lipophilic tail.
This compound is unique due to its specific structure and the resulting antibiotic properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
2132-55-0 |
|---|---|
Molekularformel |
C50H89N7O11 |
Molekulargewicht |
964.3 g/mol |
IUPAC-Name |
22-butan-2-yl-13-heptadecyl-9,16-bis(1-hydroxyethyl)-3,19-dimethyl-6-propan-2-yl-14-oxa-1,4,7,10,17,20,23-heptazabicyclo[23.3.0]octacosane-2,5,8,11,15,18,21,24-octone |
InChI |
InChI=1S/C50H89N7O11/c1-10-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-37-30-39(60)53-42(35(8)58)48(65)54-40(31(3)4)46(63)52-34(7)49(66)57-29-26-28-38(57)45(62)55-41(32(5)11-2)47(64)51-33(6)44(61)56-43(36(9)59)50(67)68-37/h31-38,40-43,58-59H,10-30H2,1-9H3,(H,51,64)(H,52,63)(H,53,60)(H,54,65)(H,55,62)(H,56,61) |
InChI-Schlüssel |
ISFFTEWJOFYRNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)O)C)C(C)CC)C)C(C)C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)





![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)


![[30]Annulene](/img/structure/B14747734.png)
